Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
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Description
Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate is a useful research compound. Its molecular formula is C13H18N2O3S2 and its molecular weight is 314.42. The purity is usually 95%.
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Biological Activity
Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a propanoate moiety. Its molecular formula is C14H18N2O3S, with a molecular weight of approximately 298.36 g/mol. The presence of various functional groups suggests a diverse range of biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular pathways. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism. By inhibiting ACC, the compound may influence fatty acid synthesis and lipid homeostasis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Activity
Recent studies have demonstrated the anticancer properties of related thienopyrimidine derivatives. For instance:
- In Vitro Studies : Various derivatives have shown significant cytotoxic effects against cancer cell lines, including HepG2 (liver cancer) and LNCaP (prostate cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle proteins .
- Case Study : A study involving the administration of thienopyrimidine derivatives in animal models indicated a reduction in tumor size and improved survival rates .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thienopyrimidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .
Research Findings
Study | Findings |
---|---|
Anticancer Study | Methyl derivatives exhibited IC50 values in the low micromolar range against HepG2 cells. |
Metabolic Study | Inhibition of ACC led to decreased lipid accumulation in hepatocytes in vitro. |
Antimicrobial Study | Exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
Properties
IUPAC Name |
methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-5-15-11(16)10-9(6-7(2)19-10)14-13(15)20-8(3)12(17)18-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNZIPFCUGFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.